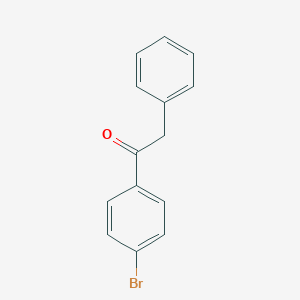

Benzyl 4-bromophenyl ketone

Description

Properties

IUPAC Name |

1-(4-bromophenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOSIKPSTRPODHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334126 | |

| Record name | Benzyl 4-bromophenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2001-29-8 | |

| Record name | 1-(4-Bromophenyl)-2-phenylethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2001-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 4-bromophenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanone, 1-(4-bromophenyl)-2-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 4-bromophenyl ketone

CAS Number: 2001-29-8

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl 4-bromophenyl ketone, a chemical compound of interest in organic synthesis and potentially in the field of drug discovery. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and summarizes its available spectral data. Furthermore, it explores the potential applications of this compound in drug development by examining the biological activities of structurally related molecules.

Introduction

This compound, also known as 1-(4-bromophenyl)-2-phenylethanone, is an aromatic ketone containing a bromo-functional group.[1] Its structure, featuring a reactive bromine atom and a ketone functional group, makes it a versatile intermediate for the synthesis of more complex molecules. The presence of the 4-bromophenyl moiety is of particular interest in medicinal chemistry, as this group is found in a variety of biologically active compounds. This guide aims to consolidate the available technical information on this compound to support its use in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 2001-29-8 | |

| Molecular Formula | C₁₄H₁₁BrO | [1][2] |

| Molecular Weight | 275.14 g/mol | [2] |

| Appearance | White to pale yellow crystalline powder | [3][4] |

| Melting Point | 112-116 °C | |

| Solubility | Soluble in alcohol, ether, and benzene; insoluble in water. | [2] |

| Boiling Point | 165 °C at 3 Torr | [3] |

| Density | 1.4 g/cm³ | [3] |

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of bromobenzene with phenylacetyl chloride, using a Lewis acid catalyst such as anhydrous aluminum chloride.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for the synthesis of similar aryl ketones.

Materials:

-

Bromobenzene

-

Phenylacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (CH₂Cl₂)

-

1N Hydrochloric acid (HCl)

-

5% aqueous Sodium hydroxide (NaOH)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer, ice bath.

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser, add bromobenzene (1.0 eq) and dry dichloromethane. Cool the flask to 0-5 °C using an ice bath.

-

Catalyst Addition: To the cooled solution, slowly and portion-wise add anhydrous aluminum chloride (1.1 eq), ensuring the temperature is maintained below 10 °C.

-

Addition of Acylating Agent: Slowly add a solution of phenylacetyl chloride (1.0 eq) in dry dichloromethane from the addition funnel to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic fractions and wash sequentially with 1N hydrochloric acid, 5% aqueous sodium hydroxide, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield this compound as a solid.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Spectral Data

The following tables summarize the key spectral data for this compound, which are crucial for its identification and characterization.[1]

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| Data not explicitly available in the provided search results. | Predicted values would be required. |

Mass Spectrometry (GC-MS)

| m/z | Interpretation |

| 185 | [M-Br]⁺ |

| 183 | [M-Br]⁺ (isotope peak) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| Data not explicitly available in the provided search results, but a strong carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹. | C=O stretch |

Applications in Drug Development

While specific biological activities of this compound are not extensively documented, the presence of the 4-bromophenyl ketone scaffold in other molecules suggests potential for biological activity.

-

Antimicrobial and Antifungal Potential: Chalcone derivatives, which can be synthesized from aromatic ketones, have shown antibacterial and antifungal properties. The 4-bromophenyl moiety is a common feature in compounds with demonstrated antimicrobial activity.

-

Enzyme Inhibition: The ketone functional group can act as a hydrogen bond acceptor, and the overall structure could serve as a scaffold for the design of enzyme inhibitors.

-

Intermediate for Bioactive Molecules: this compound can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce further diversity.

Further research is required to fully elucidate the biological activity profile and therapeutic potential of this compound and its derivatives.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical properties. Its synthesis is readily achievable through standard organic chemistry methodologies such as the Friedel-Crafts acylation. While its direct biological applications are yet to be fully explored, its structural features suggest that it could be a useful building block in the development of new therapeutic agents. This guide provides a solid foundation of technical information to facilitate its use in further research and development endeavors.

References

An In-depth Technical Guide to the Physical Properties of Benzyl 4-bromophenyl ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Benzyl 4-bromophenyl ketone, a chemical compound of interest in various research and development applications. The information is presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on clarity, detail, and practical application.

Core Physical and Chemical Properties

This compound is a solid organic compound. A summary of its key physical and chemical properties is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | 1-(4-bromophenyl)-2-phenylethan-1-one | N/A |

| Molecular Formula | C₁₄H₁₁BrO | [1] |

| Molecular Weight | 275.14 g/mol | [1] |

| Appearance | White to light yellow to light orange powder/crystal | N/A |

| Melting Point | 111.0 to 115.0 °C | N/A |

| Solubility | Soluble in alcohol, ether, and benzene; insoluble in water. | [1] |

| CAS Number | 2001-29-8 | [1] |

| Storage | Store at 10°C - 25°C in a well-closed container. | [1] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity. The following protocol describes the capillary method for determining the melting point range.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

For accuracy, repeat the determination with a fresh sample and capillary tube. A pure compound should exhibit a sharp melting range of 1-2 °C.[2][3][4][5]

Solubility Determination (Qualitative)

This protocol outlines a qualitative method for determining the solubility of this compound in various solvents.

Materials:

-

This compound sample

-

Test tubes and rack

-

Spatula

-

A selection of solvents (e.g., water, ethanol, diethyl ether, benzene, 5% aq. HCl, 5% aq. NaOH)

-

Vortex mixer (optional)

Procedure:

-

Place approximately 10-20 mg of the this compound sample into a clean, dry test tube.

-

Add 1 mL of the first solvent to be tested (e.g., water) to the test tube.

-

Agitate the mixture vigorously for 1-2 minutes. A vortex mixer can be used for thorough mixing.

-

Observe the mixture. If the solid completely disappears, the compound is considered soluble in that solvent. If solid remains, it is considered insoluble or sparingly soluble.

-

Record the observation.

-

Repeat the procedure with fresh samples for each of the other solvents to be tested.[6][7]

Synthesis Workflow

While this compound is not involved in biological signaling pathways, its synthesis is a key process for its application. The following diagram illustrates a potential synthetic workflow for this compound via a Friedel-Crafts acylation reaction.

Caption: Synthetic workflow for this compound.

References

Solubility of Benzyl 4-bromophenyl ketone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of benzyl 4-bromophenyl ketone, a key intermediate in various synthetic pathways. While a thorough review of scientific literature and chemical databases indicates a lack of publicly available quantitative solubility data for this compound, this document furnishes qualitative solubility information and presents detailed experimental protocols for its determination. This guide is intended to be a practical resource for laboratory professionals, enabling them to ascertain the solubility of this compound in solvents relevant to their specific research and development needs.

Understanding Solubility

Solubility is a critical physicochemical parameter in drug development and organic synthesis. It influences reaction kinetics, purification methods such as crystallization, and the formulation of active pharmaceutical ingredients (APIs). For a compound like this compound, understanding its solubility profile in various organic solvents is essential for optimizing reaction conditions, selecting appropriate crystallization solvents, and developing analytical methods.

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1][2][3] This principle states that substances with similar polarities are more likely to be soluble in one another. Polar molecules tend to dissolve in polar solvents, and non-polar molecules in non-polar solvents.[1] this compound, with its aromatic rings and a ketone functional group, possesses moderate polarity.

Solubility Profile of this compound

Currently, there is no specific quantitative solubility data (e.g., in g/L or mg/mL at a given temperature) for this compound in the public domain. However, qualitative assessments are available and are summarized in the table below.

Table 1: Qualitative Solubility of this compound

| Solvent Classification | Solvent | Solubility | Reference(s) |

| Polar Protic | Alcohol (general) | Soluble | [4][5] |

| Polar Aprotic | Ether (general) | Soluble | [4][5] |

| Non-Polar | Benzene | Soluble | [4][5] |

| Highly Polar | Water | Insoluble | [4] |

This qualitative data suggests that this compound is generally soluble in common organic solvents but not in water, which is consistent with its molecular structure.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods must be employed. The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6][7][8] The concentration of the resulting saturated solution can then be determined using various analytical techniques, such as gravimetric analysis or spectroscopy.

Isothermal Shake-Flask Method

This method is considered the "gold standard" for determining thermodynamic solubility.[9]

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Vials with screw caps or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[6]

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stir plate with controlled temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to allow it to reach equilibrium. This typically takes 24 to 72 hours.[7][9]

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant (the clear liquid above the solid) using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter into a clean, dry vial to remove any undissolved microparticles.

-

Analysis: Determine the concentration of this compound in the filtered saturated solution using an appropriate analytical method, such as gravimetric analysis or UV-Vis spectroscopy.

Analytical Methods for Concentration Determination

This method involves determining the mass of the solute dissolved in a known mass or volume of the solvent.[10][11]

Procedure:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a precise volume (e.g., 10 mL) of the filtered saturated solution into the pre-weighed dish.

-

Re-weigh the dish with the solution to determine the mass of the solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a suitable temperature may be used.

-

Once the solvent is fully evaporated, dry the dish containing the solid residue to a constant weight in an oven.

-

Cool the dish in a desiccator and weigh it accurately.

-

The mass of the dissolved this compound is the final weight of the dish and residue minus the initial weight of the empty dish.

-

Calculate the solubility in units such as g/L or mg/mL.[12]

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis spectrum.

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Visualizations

Logical Relationship: "Like Dissolves Like"

The following diagram illustrates the fundamental principle governing the solubility of organic compounds.

Caption: "Like Dissolves Like" Principle.

Experimental Workflow: Solubility Determination

The diagram below outlines the key steps in the experimental determination of solubility using the isothermal shake-flask method followed by gravimetric analysis.

Caption: Isothermal Shake-Flask Workflow.

Conclusion

While quantitative solubility data for this compound is not readily found in published literature, its qualitative solubility profile is consistent with its chemical structure. For researchers, scientists, and drug development professionals requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for obtaining reliable data. The application of the isothermal shake-flask method, coupled with appropriate analytical techniques like gravimetric analysis or spectroscopy, will enable the generation of the necessary data to support further research and development activities.

References

- 1. Khan Academy [khanacademy.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. fiveable.me [fiveable.me]

- 4. This compound | 2001-29-8 | FB41574 [biosynth.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. enamine.net [enamine.net]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. pharmajournal.net [pharmajournal.net]

Technical Guide: Physicochemical Properties and Synthesis of Benzyl 4-bromophenyl ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of Benzyl 4-bromophenyl ketone, a key physical constant for its identification and purity assessment. This document includes a compilation of reported melting point data, detailed experimental protocols for its synthesis and melting point determination, and visual workflows to illustrate these procedures.

Data Presentation: Melting Point of this compound

The melting point of a pure crystalline solid is a sharp, characteristic value. For this compound (also known as 4-bromodeoxybenzoin), various sources report a narrow range, which is indicative of a well-defined crystalline structure. Impurities in a sample typically lead to a depression and broadening of the melting point range.

The table below summarizes the melting point data for this compound as reported by various chemical suppliers.

| Melting Point Range (°C) | Purity/Assay | Source |

| 110 - 115 | ≥97.5% (GC) | Thermo Scientific Chemicals |

| 112 - 116 | 97% | Sigma-Aldrich[1][2] |

| 111.0 - 115.0 | >97.0% (GC) | Tokyo Chemical Industry (TCI)[3][4][5] |

| 107.5 - 113.5 | ≥97.5% (GC) | Thermo Scientific Chemicals[6][7] |

| 109 - 112 | ≥97.5% | Thermo Scientific Chemicals[8] |

| 112 | (reference value) | Tokyo Chemical Industry (TCI)[4][9] |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

A common and effective method for the synthesis of aryl ketones such as this compound is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, bromobenzene, with an acyl chloride in the presence of a Lewis acid catalyst.

Reaction Scheme:

Materials and Reagents:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Bromobenzene (anhydrous)

-

Phenylacetyl chloride

-

Dry Dichloromethane (CH₂Cl₂) or another suitable inert solvent

-

Crushed ice

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethanol or other suitable solvent for recrystallization

Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is set up in a fume hood. The outlet of the condenser is connected to a gas trap (e.g., a funnel inverted over a beaker of sodium hydroxide solution) to neutralize the evolved HCl gas.

-

Reagent Charging: Anhydrous aluminum chloride (1.2 equivalents) is suspended in dry dichloromethane in the reaction flask. The flask is cooled in an ice bath to 0°C.

-

Addition of Acyl Chloride: Phenylacetyl chloride (1.0 equivalent) is added to the dropping funnel and then added dropwise to the stirred suspension of AlCl₃ over 15-20 minutes, maintaining the temperature at 0°C.

-

Addition of Arene: Bromobenzene (1.1 equivalents) is then added dropwise from the dropping funnel, keeping the reaction temperature below 5°C.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is cooled in an ice bath and then slowly and cautiously poured onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex.

-

Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted two to three times with dichloromethane.

-

Washing: The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude solid product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a crystalline solid.

Melting Point Determination by Capillary Method

The melting point of the synthesized this compound should be determined to assess its purity. The capillary method is a standard technique for this purpose.[6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry, purified this compound is finely ground into a powder using a mortar and pestle.[1]

-

Loading the Capillary Tube: The open end of a capillary tube is tapped into the powdered sample to collect a small amount of the solid. The tube is then inverted and tapped gently on a hard surface to pack the solid into the closed end. This process is repeated until a packed column of 2-3 mm in height is obtained.[1]

-

Apparatus Setup: The capillary tube is placed in the sample holder of the melting point apparatus.[9] If using a Thiele tube, the capillary is attached to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating and Observation:

-

Rapid Heating (optional): A preliminary determination can be made by heating the sample rapidly to get an approximate melting point.[1][10]

-

Slow Heating: For an accurate measurement, the apparatus is heated so that the temperature rises at a rate of 1-2°C per minute once the temperature is about 15-20°C below the expected melting point.[1]

-

-

Recording the Melting Range: Two temperatures are recorded:

-

Repetition: The determination should be repeated at least once with a fresh sample to ensure the result is reproducible. The apparatus should be allowed to cool to at least 20°C below the melting point before starting the next measurement.[1]

Visualizations

The following diagrams illustrate the workflows for the synthesis and melting point determination of this compound.

Caption: Synthesis workflow for this compound.

Caption: Workflow for melting point determination via the capillary method.

References

- 1. jk-sci.com [jk-sci.com]

- 2. maths.tcd.ie [maths.tcd.ie]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Khan Academy [khanacademy.org]

- 6. westlab.com [westlab.com]

- 7. researchgate.net [researchgate.net]

- 8. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. SSERC | Melting point determination [sserc.org.uk]

An In-depth Technical Guide to Benzyl 4-bromophenyl ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 4-bromophenyl ketone, a key chemical intermediate. It covers its physicochemical properties, synthesis, and potential applications in research and drug development, with a focus on providing actionable data and experimental protocols.

Core Compound Properties

This compound, also known as 1-(4-bromophenyl)-2-phenylethanone, is a solid organic compound.[1][2][3] Its core structure features a phenyl group attached to a carbonyl group, which is in turn bonded to a 4-bromophenyl moiety. This structure makes it a valuable building block in organic synthesis.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

| Identifier | Value | Source |

| Molecular Weight | 275.14 g/mol | [3] |

| Molecular Formula | C₁₄H₁₁BrO | [1][3] |

| CAS Number | 2001-29-8 | [1][3] |

| IUPAC Name | 1-(4-bromophenyl)-2-phenylethanone | [1] |

| Physical Property | Value | Source |

| Melting Point | 112-116 °C | [3] |

| Appearance | White to pale yellow crystalline powder | [2][4] |

| Solubility | Soluble in alcohol, ether, and benzene; insoluble in water. |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of bromobenzene with phenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a standard procedure for the synthesis of this compound.

Materials:

-

Bromobenzene

-

Phenylacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the suspension in an ice bath.

-

Slowly add phenylacetyl chloride (1.0 equivalent) to the stirred suspension.

-

After the addition is complete, add bromobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0-5 °C.

-

Once the addition of bromobenzene is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture into a beaker containing ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound.

| Spectroscopy | Key Features |

| ¹H NMR | Expected signals include multiplets for the aromatic protons and a singlet for the methylene protons. |

| ¹³C NMR | Expected signals include those for the carbonyl carbon, the methylene carbon, and the aromatic carbons. |

| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) group is typically observed around 1685 cm⁻¹.[5][6] |

| Mass Spectrometry | The mass spectrum shows a characteristic isotopic pattern for bromine-containing compounds, with two peaks of roughly equal intensity for the molecular ion.[7] |

Role in Drug Discovery and Development

Brominated organic compounds, particularly those with ketone functionalities, are significant in medicinal chemistry.[8][9] The bromine atom can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of diverse compound libraries. Ketones are also common pharmacophores in various drug classes. While specific biological activities for this compound are not widely reported, its structural motifs are present in molecules with potential antidiabetic and other therapeutic properties.[10]

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Role as a Synthetic Intermediate

Caption: Conceptual role of this compound in drug discovery.

References

- 1. 4-Bromodesoxybenzoin [webbook.nist.gov]

- 2. echemi.com [echemi.com]

- 3. This compound 97 2001-29-8 [sigmaaldrich.com]

- 4. This compound, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. archive.nptel.ac.in [archive.nptel.ac.in]

- 8. nbinno.com [nbinno.com]

- 9. Account Suspended [tethyschemical.com]

- 10. Antidiabetic potential: In vitro inhibition effects of bromophenol and diarylmethanones derivatives on metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of Benzyl 4-bromophenyl ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of Benzyl 4-bromophenyl ketone. It details the spectroscopic data, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, that collectively confirm its molecular structure. This document also includes detailed experimental protocols for the synthesis of the compound and the acquisition of the analytical data, serving as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound, also known as 1-(4-bromophenyl)-2-phenylethan-1-one, is a diaryl ketone derivative. Its structural framework, featuring a benzoyl group attached to a brominated phenyl ring and a benzyl substituent, makes it a molecule of interest in synthetic organic chemistry and as a potential intermediate in the development of novel pharmaceutical agents. Accurate structural elucidation is paramount for understanding its chemical reactivity and potential biological activity. This guide outlines the systematic approach to confirming the structure of this compound through modern analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1-(4-bromophenyl)-2-phenylethan-1-one | [1][2] |

| Synonyms | Benzyl p-bromophenyl ketone, 4-Bromodeoxybenzoin | [1][2] |

| CAS Number | 2001-29-8 | [1][2] |

| Molecular Formula | C₁₄H₁₁BrO | [1][2] |

| Molecular Weight | 275.14 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 112-116 °C | [1] |

Synthesis

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of bromobenzene with phenylacetyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: Dissolve phenylacetyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred AlCl₃ suspension. After the addition is complete, add bromobenzene (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Reaction: After the addition of bromobenzene, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a crystalline solid.

Structure Elucidation

The structure of this compound is elucidated through a combination of spectroscopic methods. The logical workflow for this process is depicted below.

Caption: Logical workflow for the structure elucidation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 2: Infrared Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~1685 | C=O (ketone) stretching |

| ~3060, 3030 | C-H (aromatic) stretching |

| ~1580, 1490, 1450 | C=C (aromatic) stretching |

| ~1070, 1010 | C-Br stretching |

| ~750, 690 | C-H (aromatic) out-of-plane bending |

Interpretation: The strong absorption band around 1685 cm⁻¹ is characteristic of a conjugated ketone carbonyl group. The bands above 3000 cm⁻¹ and in the 1600-1450 cm⁻¹ region are indicative of aromatic C-H and C=C bonds, respectively. The presence of a C-Br bond is supported by absorptions in the 1100-1000 cm⁻¹ region.

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the crystalline this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder prior to running the sample.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Mass Spectrometry Data for this compound

| m/z | Ion | Interpretation |

| 274/276 | [M]⁺ | Molecular ion peak (presence of Br isotope pattern) |

| 183/185 | [BrC₆H₄CO]⁺ | Acylium ion (loss of benzyl radical) |

| 155/157 | [BrC₆H₄]⁺ | Loss of CO from the acylium ion |

| 91 | [C₇H₇]⁺ | Benzyl cation/Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Interpretation: The mass spectrum shows a molecular ion peak at m/z 274 and 276 with approximately equal intensity, which is characteristic of a compound containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br). The major fragmentation pathway involves the cleavage of the bond between the carbonyl group and the methylene bridge, leading to the formation of the stable bromobenzoyl cation (m/z 183/185) and the benzyl radical. Further fragmentation of the bromobenzoyl cation by loss of carbon monoxide yields the bromophenyl cation (m/z 155/157). The peak at m/z 91 corresponds to the benzyl cation, which can rearrange to the more stable tropylium ion.

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable volatile solvent for injection into a gas chromatograph coupled to the mass spectrometer (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

-

Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole or time-of-flight) to obtain the mass-to-charge ratio (m/z) of each ion.

-

Detection: Detect the ions and generate the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Table 4: ¹H NMR Spectroscopy Data for this compound (Expected)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | Doublet | 2H | Aromatic protons ortho to the carbonyl group |

| ~7.6 | Doublet | 2H | Aromatic protons meta to the carbonyl group |

| ~7.2-7.4 | Multiplet | 5H | Phenyl group protons |

| ~4.3 | Singlet | 2H | Methylene protons (-CH₂-) |

Interpretation (¹H NMR): The ¹H NMR spectrum is expected to show four distinct signals. The downfield doublets around δ 7.8 and 7.6 ppm correspond to the four protons of the 4-bromophenyl ring, exhibiting a characteristic AA'BB' splitting pattern. The multiplet in the region of δ 7.2-7.4 ppm integrates to five protons and is assigned to the monosubstituted phenyl ring. A key singlet at approximately δ 4.3 ppm, integrating to two protons, is characteristic of the methylene group situated between the two aromatic rings.

Table 5: ¹³C NMR Spectroscopy Data for this compound (Expected)

| Chemical Shift (δ, ppm) | Assignment |

| ~196 | C=O (ketone) |

| ~137 | Quaternary carbon of the phenyl ring |

| ~135 | Quaternary carbon of the bromophenyl ring |

| ~132 | Aromatic CH meta to the carbonyl group |

| ~130 | Aromatic CH ortho to the carbonyl group |

| ~129.5 | Aromatic CH of the phenyl ring |

| ~129 | Aromatic CH of the phenyl ring |

| ~128 | Quaternary carbon attached to bromine |

| ~127 | Aromatic CH of the phenyl ring |

| ~45 | Methylene carbon (-CH₂-) |

Interpretation (¹³C NMR): The ¹³C NMR spectrum is expected to show a total of 10 signals, consistent with the number of unique carbon environments in the molecule. The downfield signal around δ 196 ppm is characteristic of a ketone carbonyl carbon. The signals in the range of δ 127-137 ppm are assigned to the aromatic carbons. The signal for the carbon atom attached to the bromine atom is expected around δ 128 ppm. The upfield signal at approximately δ 45 ppm is assigned to the methylene carbon.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Optimize the spectral width and acquisition time.

-

Integrate the signals and determine the chemical shifts and coupling constants.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon atoms.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the quaternary carbons.

-

Determine the chemical shifts of all carbon signals.

-

Conclusion

The collective evidence from IR, MS, and NMR spectroscopy provides an unambiguous confirmation of the structure of this compound. The presence of the key functional groups, the correct molecular weight and isotopic pattern, and the specific arrangement of protons and carbons in the molecule are all consistent with the proposed structure. The detailed experimental protocols provided in this guide offer a practical resource for the synthesis and characterization of this and similar compounds.

References

An In-depth Technical Guide to the 1H NMR Spectrum of Benzyl 4-bromophenyl ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of Benzyl 4-bromophenyl ketone (CAS No: 2001-29-8). The document outlines the expected spectral data, a comprehensive experimental protocol for acquiring the spectrum, and a structural representation with proton assignments.

Spectral Data Summary

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the benzyl and 4-bromophenyl moieties. The electron-withdrawing nature of the carbonyl group and the bromine atom significantly influences the chemical shifts of the aromatic protons. The methylene protons adjacent to the carbonyl group are also deshielded and appear as a characteristic singlet.

Based on established principles of NMR spectroscopy and data from analogous compounds, the expected ¹H NMR data for this compound in a deuterated chloroform (CDCl₃) solution are summarized in the table below.

| Proton Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| H-a (CH₂) | ~4.25 | 2H | Singlet (s) | N/A |

| H-c, H-c' | ~7.85 | 2H | Doublet (d) | ~8.5 |

| H-d, H-d' | ~7.65 | 2H | Doublet (d) | ~8.5 |

| H-f, H-f', H-g | ~7.35 - 7.20 | 5H | Multiplet (m) | N/A |

Structural Representation and Proton Assignments

The chemical structure of this compound and the assignment of its protons are illustrated in the following diagram.

An In-depth Technical Guide to the 13C NMR Spectrum of Benzyl 4-bromophenyl ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of Benzyl 4-bromophenyl ketone. The information presented herein is crucial for the structural elucidation and characterization of this compound, which is of interest in synthetic chemistry and drug discovery. This document outlines the predicted chemical shifts, provides a detailed experimental protocol for acquiring a 13C NMR spectrum, and includes visual aids to facilitate understanding.

Predicted 13C NMR Data

The 13C NMR spectrum of this compound is predicted to exhibit 9 unique carbon signals. The chemical shifts have been estimated based on the analysis of structurally similar compounds, namely 4-bromobenzophenone and benzyl phenyl ketone (deoxybenzoin), and general principles of 13C NMR spectroscopy. The carbonyl carbon is expected to appear at the lowest field (highest ppm value) due to the strong deshielding effect of the adjacent oxygen atom. The aromatic carbons of the 4-bromophenyl ring are influenced by the electron-withdrawing bromine atom and the carbonyl group, while the carbons of the benzyl group will show characteristic shifts for a monosubstituted benzene ring and a benzylic methylene group.

A summary of the predicted chemical shifts and their assignments is presented in Table 1.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Assignment | Predicted Chemical Shift (ppm) |

| C1 | Carbonyl (C=O) | ~196.5 |

| C2 | Quaternary (C-Br) | ~128.0 |

| C3, C3' | Aromatic CH (ortho to C-Br) | ~131.5 |

| C4, C4' | Aromatic CH (meta to C-Br) | ~130.0 |

| C5 | Quaternary (C-C=O) | ~136.0 |

| C6 | Methylene (-CH2-) | ~45.0 |

| C7 | Quaternary (C-CH2) | ~134.5 |

| C8, C8', C10, C10' | Aromatic CH (ortho and para to -CH2) | ~128.5 - 129.5 |

| C9, C9' | Aromatic CH (meta to -CH2) | ~127.0 |

Structural and Experimental Workflow Diagrams

To aid in the interpretation of the spectral data, the chemical structure of this compound with the corresponding carbon numbering is provided below. Additionally, a generalized workflow for obtaining a 13C NMR spectrum is illustrated.

Experimental Protocols

The following is a detailed methodology for acquiring a standard proton-decoupled 13C NMR spectrum.

1. Sample Preparation

-

Dissolution: Accurately weigh approximately 10-50 mg of this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure that the sample height in the tube is adequate for the spectrometer's probe (typically around 4-5 cm).

-

Standard: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm). Alternatively, the residual solvent peak can be used for referencing (e.g., CDCl₃ at 77.16 ppm).

2. NMR Data Acquisition

-

Instrumentation: The spectrum should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Locking and Shimming: Insert the NMR tube into the spectrometer. The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Spectral Width: Set a spectral width that encompasses all expected carbon signals, typically from 0 to 220 ppm.

-

Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 1024 to 4096 scans are usually sufficient to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate for qualitative spectra. For quantitative analysis, a longer delay (at least 5 times the longest T₁ relaxation time of the carbons of interest) is necessary.

-

Acquisition Time (aq): An acquisition time of 1-2 seconds is typically used to ensure good digital resolution.

-

3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phase Correction: The phase of the spectrum is manually or automatically adjusted to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0 ppm) or the solvent peak.

-

Peak Picking and Integration: The peaks are identified, and their chemical shifts are recorded. For quantitative analysis, the peak areas are integrated.

This comprehensive guide provides the necessary information for the identification and characterization of this compound using 13C NMR spectroscopy. The predicted data, coupled with the detailed experimental protocol, will serve as a valuable resource for researchers in the field.

An In-depth Technical Guide to the Infrared Spectrum Analysis of Benzyl 4-bromophenyl ketone

This technical guide provides a detailed analysis of the infrared (IR) spectrum of Benzyl 4-bromophenyl ketone. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The guide outlines the characteristic vibrational frequencies, a detailed experimental protocol for obtaining the spectrum, and a logical workflow for spectral interpretation.

Molecular Structure

This compound, also known as 4-bromodeoxybenzoin, possesses the chemical formula C₁₄H₁₁BrO. Its structure consists of a benzoyl group attached to a methylene bridge, which is in turn bonded to a 4-bromophenyl group. This structure gives rise to a characteristic infrared spectrum that can be used for its identification and characterization.

Quantitative Infrared Spectrum Data

The infrared spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its functional groups. The quantitative data, including wavenumber, intensity, and vibrational assignment, are summarized in the table below. These assignments are based on established correlations for aromatic ketones and substituted benzene rings.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3085 - 3030 | Medium - Weak | Aromatic C-H stretching |

| ~2920 | Weak | Asymmetric CH₂ stretching |

| ~2850 | Weak | Symmetric CH₂ stretching |

| ~1685 | Strong | C=O (carbonyl) stretching of the aryl ketone |

| ~1585 | Medium - Strong | C=C stretching in the aromatic rings |

| ~1490, ~1450 | Medium | C=C stretching in the aromatic rings |

| ~1400 | Medium | CH₂ bending (scissoring) |

| ~1210 | Strong | Asymmetric C-CO-C stretching |

| ~1070, ~1010 | Medium - Strong | In-plane C-H bending of the substituted rings |

| ~825 | Strong | Out-of-plane C-H bending (para-disubstituted ring) |

| ~740, ~690 | Strong | Out-of-plane C-H bending (monosubstituted ring) |

| Below 700 | Medium | C-Br stretching |

Note: The exact peak positions can vary slightly depending on the sample preparation and the spectrometer's resolution.

Interpretation of the Infrared Spectrum

The IR spectrum of this compound reveals the key functional groups within the molecule. The strong absorption band around 1685 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration in an aryl ketone.[1][2][3][4][5] The conjugation of the carbonyl group with the aromatic ring typically lowers this frequency compared to saturated aliphatic ketones.[2][3][5]

The region between 3100 cm⁻¹ and 3000 cm⁻¹ contains weak to medium bands corresponding to the C-H stretching vibrations of the aromatic rings.[6][7][8] The weaker bands around 2920 cm⁻¹ and 2850 cm⁻¹ are attributed to the asymmetric and symmetric stretching of the methylene (CH₂) group, respectively.

Multiple bands in the 1600-1450 cm⁻¹ region are indicative of the C=C stretching vibrations within the two aromatic rings.[6][8] The presence of strong bands around 825 cm⁻¹ suggests a para-disubstituted benzene ring (the 4-bromophenyl group), while the strong absorptions around 740 cm⁻¹ and 690 cm⁻¹ are characteristic of a monosubstituted benzene ring (the benzyl group). The C-Br stretching vibration is expected to appear at lower frequencies, typically below 700 cm⁻¹.[9]

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

This section details the methodology for obtaining the infrared spectrum of this compound using the KBr pellet technique.

Materials and Equipment:

-

This compound (solid)

-

Potassium bromide (KBr), spectroscopy grade, oven-dried

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FTIR spectrometer

-

Spatula

-

Infrared lamp (optional)

Procedure:

-

Sample Preparation:

-

Gently grind approximately 1-2 mg of this compound into a fine powder using the agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar.

-

Thoroughly mix and grind the sample and KBr together until a uniform, fine powder is obtained. The mixture should have a consistent, slightly opaque appearance. To ensure dryness, the mixture can be briefly warmed under an infrared lamp.

-

-

Pellet Formation:

-

Transfer a small amount of the KBr-sample mixture into the pellet-forming die.

-

Ensure the powder is evenly distributed across the surface of the die.

-

Place the die into the hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A transparent pellet indicates good mixing and pressing.

-

-

Spectral Acquisition:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum by scanning the pellet over the desired wavenumber range (typically 4000 cm⁻¹ to 400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The acquired spectrum should be baseline-corrected and normalized.

-

Identify and label the wavenumbers of the significant absorption peaks.

-

Visualizations

The following diagrams illustrate the logical workflow for the IR spectrum analysis and the relationship between the molecular structure and its spectral features.

Caption: Experimental workflow for IR spectrum analysis.

References

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. chem.pg.edu.pl [chem.pg.edu.pl]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Infrared Spectrometry [www2.chemistry.msu.edu]

- 6. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Benzyl 4-bromophenyl ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of Benzyl 4-bromophenyl ketone (CAS No. 2001-29-8). Understanding the fragmentation behavior of this and related molecules is critical for structural elucidation, impurity profiling, and metabolic studies in the fields of chemical research and pharmaceutical development. This document outlines the primary fragmentation pathways, presents quantitative data, and provides a representative experimental protocol for its analysis.

Introduction

This compound, also known as 4-Bromodesoxybenzoin, is an aromatic ketone containing a bromine atom. Mass spectrometry is an essential analytical technique for confirming the molecular weight and elucidating the structure of such compounds. Under electron ionization, the molecule undergoes predictable cleavage patterns, primarily dictated by the carbonyl group and the relative stability of the resulting fragments. The presence of a bromine atom provides a characteristic isotopic signature, further aiding in the identification of bromine-containing fragments.

Mass Spectrometry Fragmentation Analysis

Upon electron ionization, this compound forms an energetically unstable molecular ion (M⁺•) that subsequently breaks down into smaller, more stable fragment ions. The fragmentation is dominated by cleavage of the carbon-carbon bonds adjacent to the carbonyl group, a process known as α-cleavage.[1][2]

The molecular ion peak is observed with its characteristic M/M+2 isotopic pattern (approximate 1:1 ratio) due to the presence of the bromine isotopes ⁷⁹Br and ⁸¹Br.[2] The primary fragmentation pathways are:

-

Formation of the Bromobenzoyl Cation: The most favorable cleavage occurs at the bond between the carbonyl carbon and the methylene group (CH₂). This results in the formation of the highly stable 4-bromobenzoyl cation, which is typically the base peak in the spectrum.

-

Formation of the Tropylium Cation: A secondary α-cleavage pathway involves the breaking of the bond between the carbonyl carbon and the bromophenyl ring. This generates a benzyl cation (C₇H₇⁺), which readily rearranges to the very stable tropylium ion.

-

Secondary Fragmentation: The initially formed fragment ions can undergo further fragmentation. The 4-bromobenzoyl cation can lose a neutral carbon monoxide (CO) molecule to form the 4-bromophenyl cation.

The major fragment ions observed in the electron ionization mass spectrum of this compound are summarized in the table below. Data is derived from the NIST Mass Spectrometry Data Center.[3]

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Ion Formula | Relative Abundance |

| 274 / 276 | Molecular Ion [M]⁺• | [C₁₄H₁₁⁷⁹BrO]⁺• / [C₁₄H₁₁⁸¹BrO]⁺• | Moderate |

| 183 / 185 | 4-Bromobenzoyl cation | [C₇H₄⁷⁹BrO]⁺ / [C₇H₄⁸¹BrO]⁺ | High (Base Peak) |

| 155 / 157 | 4-Bromophenyl cation | [C₆H₄⁷⁹Br]⁺ / [C₆H₄⁸¹Br]⁺ | Moderate |

| 91 | Tropylium cation | [C₇H₇]⁺ | High |

| 77 | Phenyl cation | [C₆H₅]⁺ | Moderate |

Visualization of Fragmentation Pathways

The logical flow of the fragmentation process can be visualized to better understand the relationships between the precursor and product ions.

Experimental Protocols

A standard protocol for acquiring an electron ionization mass spectrum for this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This represents a typical methodology for the analysis of semi-volatile aromatic ketones.

-

Weigh approximately 1 mg of solid this compound.

-

Dissolve the sample in 1 mL of a volatile organic solvent (e.g., Dichloromethane or Methanol) to create a stock solution of 1 mg/mL.

-

Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).

-

Transfer the final solution to a 2 mL autosampler vial.

-

System: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

-

GC Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection: 1 µL, splitless injection.

-

Inlet Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase at 20 °C/min to 300 °C.

-

Final hold: Hold at 300 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 290 °C.

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

MS Source Temperature: 230 °C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40 - 400.

The general workflow for the GC-MS analysis is depicted below.

Conclusion

The mass spectrometry fragmentation of this compound under electron ionization is a well-defined process characterized by prominent α-cleavages adjacent to the carbonyl group. The resulting mass spectrum is distinguished by a high-abundance 4-bromobenzoyl cation (m/z 183/185) as the base peak and a significant tropylium ion (m/z 91). The distinct isotopic pattern of bromine aids in the confident identification of bromine-containing fragments. The data and protocols presented in this guide serve as a robust framework for the identification and structural analysis of this compound, providing valuable information for professionals in drug development and chemical research.

References

An In-depth Technical Guide to 1-(4-bromophenyl)-2-phenylethanone

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-(4-bromophenyl)-2-phenylethanone, a key intermediate in various chemical syntheses.

Introduction

1-(4-bromophenyl)-2-phenylethanone, commonly known as Benzyl 4-bromophenyl ketone or 4-Bromodesoxybenzoin, is a diaryl ketone derivative. Its structure, featuring a bromo-substituted phenyl ring and a benzyl group, makes it a valuable precursor and building block in the synthesis of more complex molecules. This document outlines its fundamental properties, a detailed synthesis protocol, and its relevance in the fields of chemical research and pharmaceutical development.

Chemical and Physical Properties

The compound is typically a white to light yellow crystalline powder.[1] It is soluble in organic solvents like alcohol, ether, and benzene but insoluble in water.[2][3] Key identifying and physical properties are summarized in the table below.

| Property | Value | References |

| IUPAC Name | 1-(4-bromophenyl)-2-phenylethanone | [1][4] |

| Synonyms | This compound, 4-Bromodesoxybenzoin | [4] |

| CAS Number | 2001-29-8 | [1][4] |

| Molecular Formula | C14H11BrO | [1][2][4] |

| Molecular Weight | 275.14 g/mol | [2][5] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 110°C to 115°C | [1][5] |

| SMILES | BrC1=CC=C(C=C1)C(=O)CC1=CC=CC=C1 | [1][2] |

| InChI Key | MOSIKPSTRPODHQ-UHFFFAOYSA-N | [1][5] |

Synthesis: Friedel-Crafts Acylation

A common and effective method for synthesizing 1-(4-bromophenyl)-2-phenylethanone is through the Friedel-Crafts acylation of bromobenzene with phenylacetyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl3).

Reaction Mechanism

The synthesis proceeds via the formation of an acylium ion from the reaction of phenylacetyl chloride with aluminum chloride. This highly electrophilic acylium ion is then attacked by the electron-rich bromobenzene ring, primarily at the para position due to the ortho,para-directing effect of the bromine atom and steric hindrance at the ortho positions. Subsequent deprotonation of the resulting arenium ion rearomatizes the ring and yields the final product.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 1-(4-bromophenyl)-2-phenylethanone.

Materials:

-

Bromobenzene

-

Phenylacetyl chloride

-

Anhydrous aluminum chloride (AlCl3)

-

Dry dichloromethane (DCM) as solvent

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO3) solution, saturated

-

Anhydrous magnesium sulfate (MgSO4)

-

Ice

Procedure:

-

Reaction Setup: A dry 250 mL round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb the evolved HCl gas.

-

Initial Mixture: Anhydrous aluminum chloride (1.1 equivalents) is suspended in dry dichloromethane (50 mL) in the reaction flask and cooled to 0°C in an ice bath.

-

Addition of Reactants: A solution of phenylacetyl chloride (1.0 equivalent) in dry dichloromethane (20 mL) is added dropwise to the stirred suspension of AlCl3 over 15 minutes. Following this, bromobenzene (1.0 equivalent) dissolved in dry dichloromethane (20 mL) is added dropwise over 20 minutes, maintaining the temperature at 0°C.[6]

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is carefully and slowly poured into a beaker containing a mixture of crushed ice (100 g) and concentrated HCl (20 mL).[6] This is done to decompose the aluminum chloride complex.

-

Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane (2x30 mL).

-

Washing: The combined organic layers are washed sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, and finally with brine (50 mL).

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield the pure 1-(4-bromophenyl)-2-phenylethanone.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of the synthesized compound. The expected data from various spectroscopic techniques are summarized below.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of both the 4-bromophenyl and the phenyl rings, as well as a characteristic singlet for the methylene (-CH2-) protons adjacent to the carbonyl group. |

| ¹³C NMR | A peak for the carbonyl carbon (C=O) typically around 195-200 ppm, along with signals for the aromatic carbons. The carbon attached to the bromine will show a characteristic chemical shift. |

| FT-IR | A strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Also, characteristic peaks for C-H stretching of the aromatic rings and the C-Br stretching. |

| Mass Spec (EI) | The molecular ion peak (M+) and peaks corresponding to the isotopic pattern of bromine (M+ and M+2 in approximately 1:1 ratio). Fragmentation patterns would likely show the loss of the benzyl radical and the bromophenylacylium ion. |

Applications in Research and Drug Development

1-(4-bromophenyl)-2-phenylethanone serves as a versatile intermediate in organic synthesis due to its multiple reactive sites.

-

Precursor for Active Pharmaceutical Ingredients (APIs): The ketone functionality can be reduced to an alcohol, which can then be used in the synthesis of various drug candidates. The bromine atom provides a site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups and the construction of complex molecular scaffolds.

-

Building Block for Heterocyclic Chemistry: This ketone is a precursor for the synthesis of various heterocyclic compounds, such as chalcones, flavones, and other related structures that are known to exhibit a wide range of biological activities.

-

Photochemical Applications: Benzophenone derivatives are known for their use as photosensitizers. While not a primary application for this specific molecule, its core structure is relevant to this field of study.

Conclusion

1-(4-bromophenyl)-2-phenylethanone is a fundamentally important chemical compound with well-defined properties and established synthesis routes. Its utility as a versatile building block in the creation of more complex molecules, particularly in the realm of medicinal chemistry and drug development, underscores its significance for researchers and scientists in these fields. The detailed protocols and data presented in this guide serve as a valuable resource for its synthesis and application.

References

- 1. This compound, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 2. This compound | 2001-29-8 | FB41574 [biosynth.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. pschemicals.com [pschemicals.com]

- 5. This compound 97 2001-29-8 [sigmaaldrich.com]

- 6. websites.umich.edu [websites.umich.edu]

Synthesis of Benzyl 4-bromophenyl ketone from Bromobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Benzyl 4-bromophenyl ketone, a valuable intermediate in pharmaceutical and organic synthesis, starting from bromobenzene. This document details three primary synthetic methodologies: Friedel-Crafts acylation, Grignard reagent addition to a nitrile, and Suzuki-Miyaura cross-coupling. Each section includes detailed experimental protocols, tabulated quantitative data for easy comparison, and visualizations of the core chemical transformations.

Friedel-Crafts Acylation of Bromobenzene

The most direct and widely applicable method for the synthesis of this compound from bromobenzene is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of bromobenzene with phenylacetyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The reaction proceeds with high regioselectivity, favoring the para-substituted product due to the ortho,para-directing nature of the bromine substituent and steric hindrance at the ortho position.

Reaction Pathway and Mechanism

The reaction is initiated by the formation of a highly electrophilic acylium ion from the reaction of phenylacetyl chloride with aluminum chloride. This acylium ion is then attacked by the electron-rich bromobenzene ring, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation by the tetrachloroaluminate anion (AlCl₄⁻) restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the desired ketone.

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

This protocol is adapted from established procedures for the Friedel-Crafts acylation of bromobenzene with analogous acyl chlorides.[1][2]

Materials:

-

Bromobenzene

-

Phenylacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (concentrated)

-

Ice

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Addition funnel

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer, addition funnel, and reflux condenser, suspend anhydrous aluminum chloride (1.1 to 1.3 equivalents) in anhydrous dichloromethane.

-

Addition of Phenylacetyl Chloride: Cool the suspension to 0 °C in an ice bath. Add phenylacetyl chloride (1.0 equivalent) dropwise from the addition funnel over 15-20 minutes with vigorous stirring.

-

Addition of Bromobenzene: After the addition of phenylacetyl chloride is complete, add bromobenzene (1.0 to 1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-